molecular formula C23H31N3O5S B2527019 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 878060-43-6

2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2527019
CAS No.: 878060-43-6
M. Wt: 461.58
InChI Key: MYYIIJRLUNEPIM-UHFFFAOYSA-N
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Description

2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C23H31N3O5S and its molecular weight is 461.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research into compounds with similar structural features, such as those involving piperidine derivatives and sulfonyl acetamides, focuses on the synthesis and structural characterization of these molecules. For example, studies on the synthesis and structure of redox derivatives of piperidines reveal insights into the chair conformation, equatorial orientation of substituent groups, and the impact of oxidation on structural geometry (Sen', Shilov, & Golubev, 2014). These studies are crucial for understanding the physical and chemical properties of the compounds, which could be relevant for designing molecules with desired reactivity and stability.

Oxidative Capabilities and Catalysis

Research has also explored the oxidative capabilities of similar compounds, particularly focusing on their role as catalysts in oxidation reactions. For instance, the electrochemical oxidation of alcohols and aldehydes to carboxylic acids, catalyzed by derivatives of tetramethylpiperidine, demonstrates the potential of these compounds in synthetic organic chemistry (Rafiee et al., 2018). These findings could suggest applications in drug synthesis or the production of fine chemicals, where selective oxidation is a key step.

Biological Activities

The investigation of sulfonamide-based heterocycles for antimicrobial activities (Darwish, Atia, & Farag, 2014) and carbonic anhydrase inhibition (Carta et al., 2017) opens avenues for medicinal chemistry applications. These studies underscore the therapeutic potential of structurally related compounds, indicating that the compound could also be of interest for pharmacological research.

Properties

IUPAC Name

2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O5S/c1-17-8-10-25(11-9-17)23(28)15-26-14-21(19-6-2-3-7-20(19)26)32(29,30)16-22(27)24-13-18-5-4-12-31-18/h2-3,6-7,14,17-18H,4-5,8-13,15-16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYIIJRLUNEPIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.